molecular formula C9H15N3S B2990750 N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine CAS No. 1421103-00-5

N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No. B2990750
CAS RN: 1421103-00-5
M. Wt: 197.3
InChI Key: KMJPTOCDOMMFAT-UHFFFAOYSA-N
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Description

“N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine” is a chemical compound with the CAS number 1421103-00-5 . It is related to the thiazole ring, which has been the subject of much research due to its presence in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine” is characterized by the presence of a thiazole ring, a piperidine ring, and a methyl group . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Quantum Chemical Analysis and Tautomeric Preferences

"N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine" and similar compounds exhibit dynamic tautomerism and divalent N(I) character, as explored through quantum chemical analysis. Such studies reveal competitive isomeric structures and the electron-donating properties of these compounds, crucial for understanding their reactivity and potential applications in drug design and synthesis (Bhatia, Malkhede, & Bharatam, 2013).

Domino Reactions for Heterocyclic Compound Synthesis

Domino reactions involving 1,3-thiazolidinedione and aromatic aldehydes in the presence of various organic amines, including piperidine, demonstrate the synthesis of dihydrothiophene derivatives. These reactions highlight the compound's role in creating structurally diverse molecules with potential pharmaceutical applications (Sun, Zhang, Xia, & Yan, 2009).

Antimicrobial and Biological Activity Studies

Research on triazole-thiazolidine clubbed heterocyclic compounds, incorporating piperidine, has shown significant antimicrobial behavior. Such studies underline the therapeutic potential of these compounds in developing new antimicrobial agents (Rameshbabu, Gulati, & Patel, 2019).

Development of Antihistaminic Agents

The synthesis of N-heterocyclic 4-piperidinamines has been explored for their antihistaminic activity, providing insights into the development of new therapeutic agents for allergy treatment. This research contributes to the medicinal chemistry field by identifying potent compounds with favorable pharmacological profiles (Janssens et al., 1985).

Catalysis and Synthetic Methodology

Studies on catalytic processes and synthetic methodologies highlight the importance of "N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine" and related compounds in facilitating efficient chemical reactions. For example, tantalum-catalyzed hydroaminoalkylation showcases the compound's utility in synthesizing α- and β-substituted N-heterocycles, underscoring its value in organic synthesis and drug discovery (Payne et al., 2013).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research could focus on the design and development of new compounds related to this scaffold to act as potent drug molecules with lesser side effects .

properties

IUPAC Name

N-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-12(9-11-6-7-13-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJPTOCDOMMFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine

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